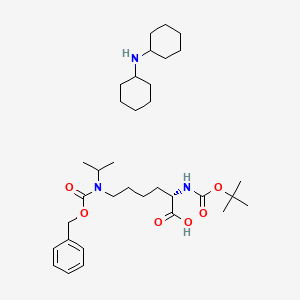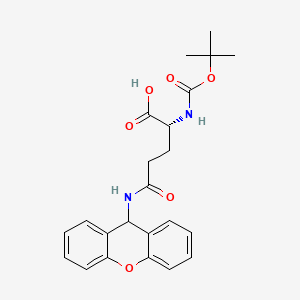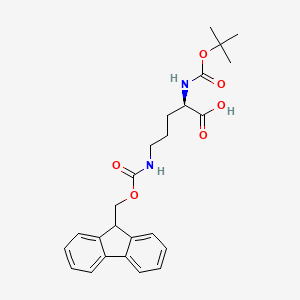
Fmoc-Lys(Dansyl)-OH
Vue d'ensemble
Description
Fmoc-Lys(Dansyl)-OH is a synthetic peptide that has been developed for use in lab experiments and scientific research. It is a fluorescently-labeled amino acid, which is used to study the biochemical and physiological effects of peptides and proteins. It has a wide range of applications in scientific research, including the development of drugs, the study of protein-protein interactions, and the investigation of cellular processes.
Applications De Recherche Scientifique
Applications biomédicales
Le Fmoc-Lys(Dansyl)-OH a été utilisé dans la création de hydrogels à base de peptides (PHG) {svg_1}. Ces PHG sont des matériaux biocompatibles adaptés à diverses applications biologiques, biomédicales et biotechnologiques {svg_2}. Ils sont particulièrement utiles dans l'administration de médicaments et comme outils de diagnostic pour l'imagerie {svg_3}.
Ingénierie tissulaire
Les dérivés Fmoc de la série de peptides K, qui comprennent le this compound, ont montré un potentiel en ingénierie tissulaire {svg_4}. Par exemple, l'hydrogel Fmoc-K3, qui est plus rigide (G' = 2526 Pa), soutient l'adhésion cellulaire, la survie et la duplication {svg_5}. Cela en fait un matériau potentiel pour l'ingénierie tissulaire {svg_6}.
Administration de médicaments
L'hydrophobie et l'aromaticité du groupe Fmoc favorisent l'association des blocs de construction, faisant du this compound un candidat potentiel pour les systèmes d'administration de médicaments {svg_7}.
Bio-modélisation
Le this compound peut être utilisé en bio-modélisation {svg_8}. Cela implique l'utilisation de molécules biologiques comme modèles pour créer des structures à l'échelle nanométrique {svg_9}.
Applications optiques
Les propriétés inhérentes du groupe Fmoc peuvent être exploitées pour des applications optiques {svg_10}. Cela pourrait inclure le développement de capteurs ou de dispositifs qui interagissent avec la lumière {svg_11}.
Applications catalytiques
Le this compound pourrait potentiellement être utilisé dans des applications catalytiques {svg_12}. Cela impliquerait l'utilisation du composé comme catalyseur pour augmenter la vitesse des réactions chimiques {svg_13}.
Applications thérapeutiques
Les propriétés d'auto-assemblage du this compound le rendent adapté aux applications thérapeutiques {svg_14}. Cela pourrait impliquer l'utilisation du composé dans le traitement de diverses maladies {svg_15}.
Propriétés antibiotiques
Le this compound pourrait potentiellement avoir des propriétés antibiotiques {svg_16}. Cela impliquerait l'utilisation du composé pour inhiber la croissance ou détruire les micro-organismes {svg_17}.
Mécanisme D'action
Target of Action
Fmoc-Lys(Dansyl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides. The Fmoc group provides protection for the amino group during peptide synthesis, while the Dansyl group serves as a fluorescent reporter .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid . The Dansyl group remains attached to the lysine residue, serving as a fluorescent tag in the synthesized peptide .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Dansyl group can also be used to study the behavior of the synthesized peptide, as it fluoresces under specific conditions .
Pharmacokinetics
The compound’s stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound action is the successful synthesis of peptides with a fluorescently tagged lysine residue. This allows for the tracking and study of these peptides in various biological systems .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and temperature can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the compound’s stability can be affected by storage conditions .
Analyse Biochimique
Biochemical Properties
Fmoc-Lys(Dansyl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide bond formation . The Fmoc group protects the amino terminus during peptide synthesis, and is removed by secondary amines such as piperidine .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. The Fmoc group protects the amino terminus of the lysine during the formation of peptide bonds, preventing unwanted reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the peptide to fold and function properly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its effectiveness in peptide synthesis. Over time, the Fmoc group can be removed, and the peptide can degrade if not stored properly .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal marks the completion of a peptide chain .
Transport and Distribution
This compound is distributed within cells and tissues as part of peptides. Its transport is tied to the distribution of these peptides, which can vary depending on the specific cellular context .
Subcellular Localization
The subcellular localization of this compound is tied to its role in peptide synthesis. As part of a peptide, it can be found wherever that peptide localizes, which could be in various compartments or organelles depending on the specific peptide .
Propriétés
IUPAC Name |
(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNIPMLSUPCFW-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679800 | |
| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118584-90-0 | |
| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















